N-(4-Iodophenyl)acetamide (CAS 622-50-4), widely known as 4-iodoacetanilide, is a highly reactive, amine-protected aryl halide utilized extensively as a premium building block in advanced organic synthesis. Featuring a highly polarizable carbon-iodine bond at the para position, it serves as a highly effective electrophile for palladium- and copper-catalyzed cross-coupling reactions, including Suzuki, Heck, and Ullmann-type transformations. The presence of the acetyl group masks the nucleophilic character of the primary amine, preventing unwanted side reactions such as N-arylation or catalyst poisoning, while simultaneously modulating the electronic properties of the aromatic ring. This dual functionality makes it an indispensable precursor for the procurement of complex pharmaceuticals, agrochemicals, and functional materials where precise, high-yield para-functionalization is required [1].
Substituting N-(4-Iodophenyl)acetamide with cheaper analogs like 4-bromoacetanilide or unprotected 4-iodoaniline frequently leads to process failures or severe yield reductions. While 4-bromoacetanilide shares the same structural framework, the stronger carbon-bromine bond demands significantly higher activation energies, often requiring elevated temperatures (e.g., >80 °C) or specialized ligand systems to achieve comparable cross-coupling conversions. Conversely, attempting to use 4-iodoaniline to save a deprotection step introduces a reactive primary amine into the system. This free amine actively competes with the target coupling site, leading to quantitative side reactions—such as immediate N-acetylation when exposed to thioacetate reagents—or causing catalyst deactivation via strong metal coordination. Consequently, procurement of the pre-protected iodo-variant is strictly necessary to ensure chemoselectivity and high throughput under mild conditions[1].
In copper-catalyzed C-S bond formation using potassium thioacetate, the choice between an unprotected and protected aniline is critical. When 4-iodoaniline is subjected to CuI/1,10-phenanthroline catalysis with thioacetate, the reaction yields 100% N-acetylation, forming 4-iodoacetanilide as the sole product rather than the desired cross-coupled thioether. By procuring 4-iodoacetanilide as the starting material, the amine is pre-protected, allowing the cross-coupling to proceed smoothly at the carbon-iodine bond to yield the corresponding thioacetate derivative [1].
| Evidence Dimension | Reaction pathway chemoselectivity |
| Target Compound Data | Undergoes successful C-S cross-coupling at the C-I bond |
| Comparator Or Baseline | 4-Iodoaniline (yields 100% unwanted N-acetylation instead of C-S coupling) |
| Quantified Difference | Complete shift from 0% coupling (unprotected) to successful coupling (protected) |
| Conditions | CuI (10 mol%), 1,10-phenanthroline, potassium thioacetate, toluene |
Procuring the pre-protected acetanilide is mandatory for thioacetate-based couplings, as the free amine in generic iodoaniline completely derails the reaction.
Aryl iodides exhibit significantly lower activation barriers in oxidative addition compared to aryl bromides. In heterogeneous palladium-catalyzed Suzuki-Miyaura couplings, 4-iodoacetanilide achieves a 99% yield when reacted with phenylboronic acid at 25 °C within 3 hours. In contrast, achieving similar conversions with bromobenzene derivatives typically requires heating the reaction mixture to 80 °C. This reactivity differential makes the iodo-variant highly preferable for energy-efficient, mild-condition scaling [1].
| Evidence Dimension | Cross-coupling yield at 25 °C |
| Target Compound Data | 99% yield at 25 °C (3 hours) |
| Comparator Or Baseline | Aryl bromides (require 80 °C for comparable conversion) |
| Quantified Difference | Enables near-quantitative yield at ambient temperature (ΔT = -55 °C) |
| Conditions | Pd-nanoparticle immobilized porous polymer (TPU-Pd), ethanol, 25 °C |
Allows manufacturers to run cross-coupling reactions at room temperature, preserving thermally sensitive functional groups and reducing energy overhead.
The substitution pattern of halogenated acetanilides profoundly impacts their solid-state properties. N-(4-Iodophenyl)acetamide exhibits a melting point of 184–185 °C, which is substantially higher than its positional isomers, such as 3-iodoacetanilide (119 °C). This elevation is driven by the molecule's plane of symmetry, which facilitates highly ordered π-π stacking during crystallization. This high melting point translates to excellent thermal stability during storage and easier purification via recrystallization [1].
| Evidence Dimension | Melting point (thermal stability) |
| Target Compound Data | 184–185 °C |
| Comparator Or Baseline | 3-Iodoacetanilide (119 °C) |
| Quantified Difference | +65 °C higher melting point due to para-symmetry packing |
| Conditions | Standard atmospheric pressure |
A significantly higher melting point simplifies industrial handling, prevents degradation during warm storage, and enables highly efficient recrystallization workflows.
In the synthesis of aromatic nitriles via copper-catalyzed cyanation, the leaving group's identity dictates the reaction's success and required conditions. N-(4-Iodophenyl)acetamide is significantly more reactive than its brominated or chlorinated counterparts. This reactivity differential is so pronounced that aryl iodides can undergo preferential cyanation even in the presence of other halogens, avoiding the harsh temperatures (>150 °C) that are typically required to force the conversion of aryl bromides [1].
| Evidence Dimension | Relative cyanation reactivity |
| Target Compound Data | Highly reactive, allowing milder cyanation conditions |
| Comparator Or Baseline | Aryl bromides/chlorides (require >150 °C and suffer from complex Cu-byproduct isolation) |
| Quantified Difference | Enables preferential, lower-temperature cyanation over Br/Cl analogs |
| Conditions | Copper-catalyzed cyanation (e.g., CuCN) |
Procuring the iodo-derivative allows manufacturers to synthesize valuable nitrile intermediates under milder conditions, reducing energy costs and simplifying downstream product isolation.
Because N-(4-Iodophenyl)acetamide offers an exceptionally reactive C-I bond, it is the ideal starting material for synthesizing complex para-substituted anilines under mild conditions. It enables high-yield Suzuki or Heck couplings at 25 °C, preserving thermally sensitive functional groups that would otherwise degrade at the 80 °C temperatures required for brominated analogs [1].
In the development of sulfur-containing heterocycles and aryl sulfides, N-(4-Iodophenyl)acetamide is strictly required over unprotected iodoanilines. Its use prevents the competitive N-acetylation that occurs when reacting unprotected amines with thioacetate reagents, ensuring that the copper-catalyzed C-S bond formation proceeds quantitatively at the para position [2].
For the production of 4-acetamidobenzonitrile derivatives, the high reactivity of the iodo-substituent allows for transition-metal catalyzed cyanation under significantly milder conditions than those required for 4-bromoacetanilide. This reduces the need for harsh temperatures and minimizes the formation of complex, hard-to-isolate copper byproducts [3].
Thanks to its high melting point (184–185 °C) driven by molecular symmetry, N-(4-Iodophenyl)acetamide is highly suited for industrial workflows requiring long-term solid-state storage and bulk handling. It resists thermal degradation and caking in warm environments better than its meta- or ortho-isomers, and it can be efficiently purified via standard recrystallization techniques to meet strict pharmaceutical precursor purity standards [4].
Irritant